molecular formula C9H9N3O B15330227 5-(2-Aminophenyl)oxazol-2-amine

5-(2-Aminophenyl)oxazol-2-amine

Cat. No.: B15330227
M. Wt: 175.19 g/mol
InChI Key: SEOUYUCCOFIOHN-UHFFFAOYSA-N
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Description

5-(2-Aminophenyl)oxazol-2-amine is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.191 g/mol . It is supplied with a stated purity of greater than 95% . As a derivative of the 2-aminobenzoxazole scaffold, this compound is of significant interest in scientific research and development. Derivatives of 2-aminobenzoxazole are frequently explored in medicinal chemistry and chemical biology for their potential as therapeutic agents, including as enzyme inhibitors . The presence of multiple amine functional groups on its structure makes it a valuable building block, or synthetic intermediate, for the construction of more complex molecules for various research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-(2-aminophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H9N3O/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,10H2,(H2,11,12)

InChI Key

SEOUYUCCOFIOHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminophenyl)oxazol-2-amine typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves the condensation of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol at 50°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminophenyl)oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Aminophenyl)oxazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxazole ring and aminophenyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in the Oxazol-2-amine Family

Substituent Variations
  • 5-(4-Fluorophenyl)oxazol-2-amine (CID 26599091): Structure: Fluorine at the 4-position of the phenyl ring. SMILES: C1=CC(=CC=C1C2=CN=C(O2)N)F .
  • N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (33): Structure: Naphthalene substituent at the 5-position and methylamine at the 2-position. Synthesis involves THF, LHMDS, and ethyl chloroformate, yielding 77% product after chromatography .
  • 4-Benzyl-N-(4-chlorophenyl)-5-phenyloxazol-2-amine (5b) :
    • Structure : Benzyl and chlorophenyl substituents.
    • Physical Properties : White solid, m.p. 148–150°C. NMR δ 7.34–7.14 (m, aromatic H), 4.83 (s, NH). IR: 3320 cm⁻¹ (N-H stretch) .
Heterocycle Variations
  • 5-Phenyl-1,3,4-oxadiazol-2-amine :
    • Structure : Oxadiazole ring instead of oxazole.
    • Impact : The oxadiazole ring has shorter C–N bonds (1.285–1.289 Å) and planar geometry, differing from oxazole’s bond lengths. Crystal packing involves N–H⋯N hydrogen bonds, forming chains .
  • 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine :
    • Structure : Furan substituent.
    • Impact : The oxygen-rich furan enhances solubility in polar solvents but reduces stability under acidic conditions .

Physicochemical and Spectral Comparisons

Compound Melting Point (°C) Key NMR Peaks (δ, ppm) IR Stretches (cm⁻¹) Reference
5-(2-Aminophenyl)oxazol-2-amine* N/A ~6.8–7.5 (aromatic H), ~5.2 (NH₂) ~3300 (N-H), ~1650 (C=N) Inferred
5b 148–150 7.34–7.14 (m, aromatic), 4.83 (NH) 3320 (N-H)
5-(4-Fluorophenyl)oxazol-2-amine N/A Not reported Not reported
5-Phenyl-1,3,4-oxadiazol-2-amine N/A δ 7.75–7.45 (m, aromatic) 3350 (N-H)

*Inferred from structural analogs.

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